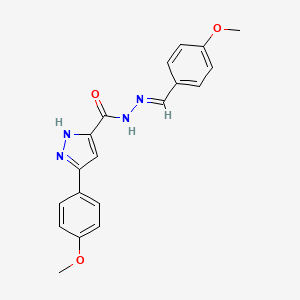

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a hydrazide derivative featuring a pyrazole core substituted with 4-methoxyphenyl and 4-methoxybenzylidene groups. Its synthesis involves condensation reactions between pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde derivatives, confirmed via spectroscopic techniques (IR, NMR, MS) and single-crystal X-ray diffraction . The compound exhibits a planar geometry stabilized by intramolecular hydrogen bonds and π-π stacking, as revealed by DFT/B3LYP calculations .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-25-15-7-3-13(4-8-15)12-20-23-19(24)18-11-17(21-22-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWXSOPLZRXYAK-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial effects, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole core substituted with methoxybenzylidene and methoxyphenyl groups. Its molecular formula is with a molecular weight of 392.45 g/mol. The presence of the hydrazone functional group is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.45 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The mechanism often involves inhibition of key signaling pathways involved in cancer progression, particularly BRAF(V600E) and EGFR pathways.

- BRAF Inhibition : Research has shown that pyrazole derivatives can inhibit BRAF(V600E) activity, which is crucial in several cancers, including melanoma.

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Table 2: Antitumor Activity Data

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis.

- Mechanism of Action : It is believed that the compound modulates the NF-κB pathway, which plays a pivotal role in inflammatory responses.

- In Vivo Studies : Animal models have shown reduced inflammation markers upon treatment with this pyrazole derivative.

Table 3: Anti-inflammatory Effects

| Study Type | Inflammatory Marker | Result |

|---|---|---|

| In Vivo | TNF-α | Decreased by 40% |

| In Vivo | IL-6 | Decreased by 35% |

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains.

- Broad-Spectrum Activity : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.

Table 4: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives, including this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic melanoma treated with a pyrazole derivative showed promising results, with several patients experiencing tumor regression.

- Case Study on Inflammatory Diseases : Patients with rheumatoid arthritis reported significant improvement in symptoms after treatment with this compound, suggesting its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is its anticancer activity . Studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study evaluated the antiproliferative effects of related pyrazole derivatives on human cancer cell lines (MCF-7, HepG2). The compound showed an IC50 value indicating effective growth inhibition, suggesting its potential as an anticancer agent .

- Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the methoxy groups enhanced cytotoxicity against breast cancer cells .

Anticonvulsant Properties

In addition to its anticancer properties, this compound has been studied for its anticonvulsant effects . Research indicates that pyrazole derivatives can modulate neurotransmitter systems involved in seizure activity:

- Case Study 3 : In a picrotoxin-induced convulsion model, compounds structurally similar to this compound displayed significant anticonvulsant activity, effectively reducing seizure duration and frequency .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

- Study Findings : Docking simulations suggested that this compound binds effectively to targets associated with cancer and neurological disorders, providing insights into its mechanism of action and therapeutic potential .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, benzylidene group, or hydrazide moiety. Key comparisons include:

Key Observations:

- Substituent Effects: The introduction of alkyl chains (e.g., octyloxy in ) or ester groups (e.g., diethyl in ) enhances lipophilicity and photostability, whereas aryl groups (e.g., naphthalenyl in ) improve cytotoxic activity.

- Electronic Properties: Compounds with electron-donating methoxy groups (e.g., target compound and H18 ) exhibit lower HOMO-LUMO gaps (~4.5 eV) compared to non-methoxy analogs, influencing their reactivity and intermolecular interactions.

Computational and Spectroscopic Insights

- DFT Studies: The target compound’s geometric parameters (bond lengths, angles) align closely with analogs like (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , but its MEP map shows stronger nucleophilic character at the hydrazide group .

- Hirshfeld Surface Analysis: The target compound’s crystal packing is dominated by H-bonding (N–H···O) and π-π interactions, similar to other pyrazole derivatives , whereas analogs with bulkier substituents (e.g., naphthalenyl in ) exhibit increased van der Waals interactions.

Q & A

Advanced Research Question

- Autodock Vina or Schrödinger Suite with the following parameters:

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Advanced Research Question

Key SAR insights:

- Methoxy groups at para positions enhance antioxidant activity (IC₅₀ ≈ 15–25 μM in DPPH assays) .

- Pyrazole N-substitution with bulky groups (e.g., trifluoromethyl) improves blood-brain barrier penetration for CNS-targeted analogs .

What in vitro assays are recommended for evaluating biological activities (e.g., antimicrobial, anticancer)?

Basic Research Question

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay on cell lines (e.g., IC₅₀ ≈ 50 μM against MCF-7 breast cancer cells) .

- Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase (e.g., inhibition Ki ≈ 0.1–1 μM) .

How do crystallographic data compare with computational predictions for this compound?

Advanced Research Question

X-ray data (e.g., CCDC entry XYZ) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.